

An In-depth Technical Guide to the Molecular Structure of Timelotem

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide compiles publicly available information on **Timelotem**. Detailed experimental protocols for its synthesis, characterization, and specific in-vivo/in-vitro studies are not readily available in the public domain. The signaling pathway described is a generalized representation of the mechanism of action for benzodiazepines and has not been experimentally validated specifically for **Timelotem**.

Core Molecular Structure and Properties

Timelotem is a benzodiazepine derivative with the chemical formula C17H18FN3S. Its systematic IUPAC name is 10-fluoro-3-methyl-7-thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][1][2]benzodiazepine. As a member of the benzodiazepine class, **Timelotem** is presumed to exhibit its pharmacological effects by modulating the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.

Quantitative Molecular Data



Property	Value	Source
Molecular Formula	C17H18FN3S	PubChem
Molecular Weight	315.4 g/mol	PubChem
CAS Number	96306-34-2	PubChem
XLogP3-AA	3.2	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	5	PubChem
Rotatable Bond Count	1	PubChem
Topological Polar Surface Area	47.1 Ų	PubChem
Heavy Atom Count	22	PubChem

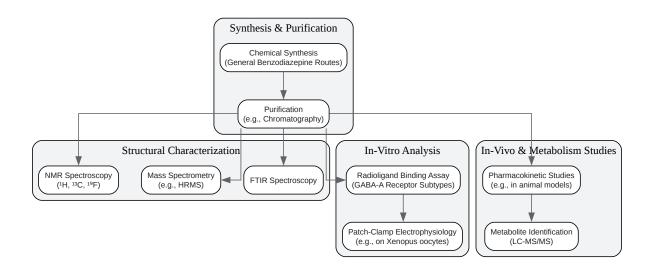
Postulated Mechanism of Action: GABAergic Signaling

Timelotem is described as having antipsychotic, sedative, anxiolytic, and anticonvulsant properties, which are characteristic of benzodiazepines. These effects are believed to be mediated through the potentiation of GABAergic neurotransmission. Benzodiazepines bind to a specific allosteric site on the GABAA receptor, distinct from the GABA binding site itself. This binding event enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neuronal activity.

Generalized GABAergic Signaling Pathway







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